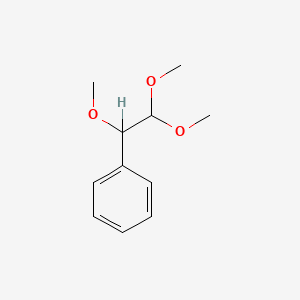![molecular formula C18H18ClN3O B14641595 4-Morpholinecarboximidoyl chloride, N-[phenyl(phenylimino)methyl]- CAS No. 56799-60-1](/img/structure/B14641595.png)
4-Morpholinecarboximidoyl chloride, N-[phenyl(phenylimino)methyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Morpholinecarboximidoyl chloride, N-[phenyl(phenylimino)methyl]- is a chemical compound with the molecular formula C18H18ClN3O and a molecular weight of 327.8 g/mol . This compound is known for its unique structure, which includes a morpholine ring and a phenyl group, making it a valuable intermediate in organic synthesis and various chemical reactions.
Preparation Methods
The synthesis of 4-Morpholinecarboximidoyl chloride, N-[phenyl(phenylimino)methyl]- typically involves the reaction of morpholine with phenyl isocyanate, followed by chlorination. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yields and purity . Industrial production methods may involve continuous flow reactors to optimize the reaction efficiency and scalability.
Chemical Reactions Analysis
4-Morpholinecarboximidoyl chloride, N-[phenyl(phenylimino)methyl]- undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the chloride group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as toluene or dimethylformamide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Morpholinecarboximidoyl chloride, N-[phenyl(phenylimino)methyl]- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the development of biologically active molecules and as a building block for drug discovery.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Morpholinecarboximidoyl chloride, N-[phenyl(phenylimino)methyl]- involves its ability to act as an electrophile in chemical reactions. The chloride group can be readily displaced by nucleophiles, making it a versatile intermediate in various synthetic pathways. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles used in the reactions .
Comparison with Similar Compounds
Similar compounds to 4-Morpholinecarboximidoyl chloride, N-[phenyl(phenylimino)methyl]- include:
N-Phenyl-4-morpholinecarboximidoyl chloride: Shares a similar structure but with different substituents.
Phenyl isocyanate derivatives: These compounds have similar reactivity and are used in similar applications.
Morpholine derivatives: Compounds with the morpholine ring structure that exhibit similar chemical properties.
The uniqueness of 4-Morpholinecarboximidoyl chloride, N-[phenyl(phenylimino)methyl]- lies in its specific combination of functional groups, which provides distinct reactivity and versatility in synthetic applications.
Properties
CAS No. |
56799-60-1 |
|---|---|
Molecular Formula |
C18H18ClN3O |
Molecular Weight |
327.8 g/mol |
IUPAC Name |
N-(C,N-diphenylcarbonimidoyl)morpholine-4-carboximidoyl chloride |
InChI |
InChI=1S/C18H18ClN3O/c19-18(22-11-13-23-14-12-22)21-17(15-7-3-1-4-8-15)20-16-9-5-2-6-10-16/h1-10H,11-14H2 |
InChI Key |
KCQRRQCDAALCRB-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C(=NC(=NC2=CC=CC=C2)C3=CC=CC=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



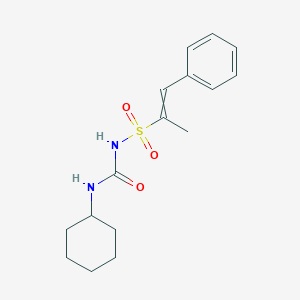
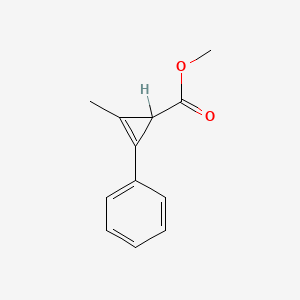
![4-[(3,7-Dimethylocta-2,6-dien-1-yl)oxy]benzaldehyde](/img/structure/B14641553.png)
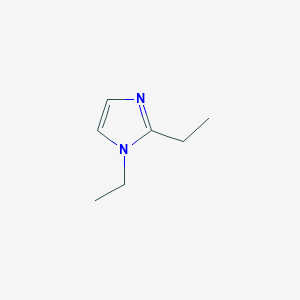
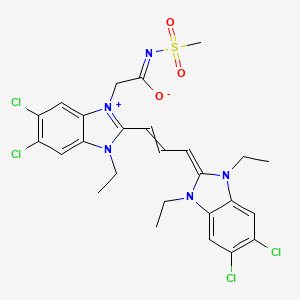
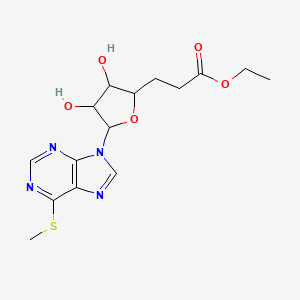
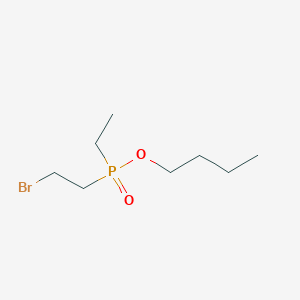
![4-{[(Methylsulfanyl)methyl]sulfanyl}benzene-1,2-diamine](/img/structure/B14641580.png)
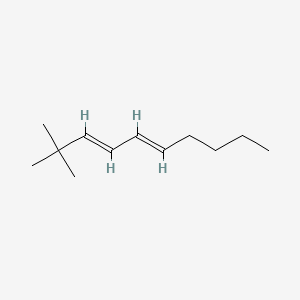

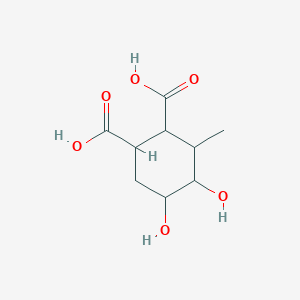
![Oxirane, [(2,3-dibromopropoxy)methyl]-](/img/structure/B14641604.png)
